Anthracen-1-ylmethanamine hydrochloride
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Overview
Description
Anthracen-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C15H14ClN and a molecular weight of 243.73 g/mol . It is derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-1-ylmethanamine hydrochloride typically involves the reaction of anthracene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine and then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Anthracen-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracen-1-ylmethanone.
Reduction: It can be reduced to form anthracen-1-ylmethanol.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Anthracen-1-ylmethanone.
Reduction: Anthracen-1-ylmethanol.
Substitution: Various substituted anthracen-1-ylmethanamine derivatives.
Scientific Research Applications
Anthracen-1-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and interactions due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthracen-1-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Anthracene: The parent compound from which anthracen-1-ylmethanamine hydrochloride is derived.
Anthracen-2-ylmethanamine: A similar compound with the amine group attached at the 2-position of the anthracene ring.
Phenanthren-1-ylmethanamine: A structurally related compound with a different arrangement of the aromatic rings.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H14ClN |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
anthracen-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H13N.ClH/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14;/h1-9H,10,16H2;1H |
InChI Key |
ALKRLQMNJGCIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CN.Cl |
Origin of Product |
United States |
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